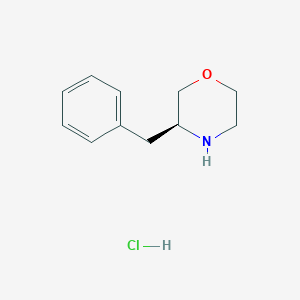

(S)-3-Benzylmorpholine hcl

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1172897-29-8; 77897-23-5 |

|---|---|

Molecular Formula |

C11H16ClNO |

Molecular Weight |

213.71 |

IUPAC Name |

(3S)-3-benzylmorpholine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1 |

InChI Key |

YPBSZAVJNVJGHC-MERQFXBCSA-N |

SMILES |

C1COCC(N1)CC2=CC=CC=C2.Cl |

solubility |

not available |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 Benzylmorpholine Hcl and Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for producing specific stereoisomers of chiral molecules. For 3-substituted morpholines, the primary goal is the selective formation of either the (S) or (R) enantiomer. This is achieved through several strategic approaches that introduce or preserve the desired chirality throughout the synthetic sequence.

One of the most direct strategies for synthesizing chiral compounds is to begin with a readily available, enantiomerically pure starting material from the "chiral pool." Natural amino acids and their derivatives are common choices for this approach, as their inherent chirality can be transferred to the target morpholine (B109124) structure.

Natural amino acids provide a robust foundation for the synthesis of chiral morpholines. The stereocenter of the amino acid is retained and becomes a key stereogenic center in the final product.

L-Tyrosine: L-Tyrosine is a particularly suitable precursor for (S)-3-benzylmorpholine analogues. A multi-step synthesis has been developed starting from L-Tyrosine, which is commercially available and provides the necessary (S)-configuration at the eventual C-3 position. researchgate.net The synthesis involves a series of transformations to build the morpholine ring onto the amino acid framework. A representative pathway begins with the protection of the amino and carboxyl groups of L-Tyrosine, followed by modification of the side chain and subsequent cyclization to form the morpholine ring. researchgate.netucla.edu For instance, the synthesis of (3S)-3-[4-(methoxymethoxy)benzyl]morpholine derivatives has been successfully demonstrated starting from L-Tyrosine. researchgate.net

Table 1: Exemplary Synthetic Scheme from L-Tyrosine

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Esterification | Thionyl chloride, Methanol (B129727) | Protection of the carboxylic acid group. researchgate.net |

| 2 | N-Protection | Boc-anhydride | Protection of the amino group. ucla.edu |

| 3 | Side-Chain Modification | Varies | Functionalization of the phenolic hydroxyl group. |

| 4 | Reduction | Lithium aluminum hydride | Reduction of the ester and amide/protected amine. |

D-Serine: D-Serine is another valuable chiral starting material. google.com Its use in synthetic chemistry is well-established for creating complex chiral molecules. google.com In the context of morpholine synthesis, D-Serine can be converted into key chiral intermediates. For example, D-serine can be N-protected and O-methylated, and the resulting derivative can be coupled with other fragments to build more complex structures. google.com While not a direct precursor for the benzyl (B1604629) group at C-3, the chiral backbone derived from D-serine is a versatile synthon for various substituted morpholines and related heterocyclic compounds. google.comgoogle.com

Chiral epoxides are highly valuable intermediates in organic synthesis due to their reactivity and stereochemical integrity. mdpi.com They can be used to construct the morpholine skeleton with a predefined stereocenter. The general strategy involves the regioselective ring-opening of a chiral epoxide by an appropriate ethanolamine (B43304) derivative. The stereochemistry of the epoxide directly translates to the stereochemistry of the resulting morpholine.

The synthesis begins with a chiral epoxide, such as (S)-styrene oxide or a related benzyl-substituted oxirane. This epoxide is then subjected to a ring-opening reaction with an amine, typically an N-protected ethanolamine. This reaction forms a chiral amino alcohol intermediate. Subsequent deprotection and intramolecular cyclization, often via activation of the hydroxyl group, yields the desired chiral morpholine. mdpi.com This method allows for the creation of a variety of substituted morpholines by simply changing the epoxide and amine coupling partners. Chemo-enzymatic methods have also been developed to produce valuable chiral epoxides from renewable sources, offering a sustainable route to these key building blocks. mdpi.com

When a suitable chiral starting material is not available, a chiral auxiliary can be employed. This strategy involves temporarily incorporating a chiral molecule into the reactant to direct the stereochemical outcome of a key reaction. After the desired stereocenter has been created, the auxiliary is removed.

External chiral auxiliaries are covalently attached to an achiral substrate to induce facial selectivity in a reaction. For the synthesis of morpholine precursors, this is often seen in diastereoselective alkylation reactions. nih.gov For example, a chiral oxazolidinone can be used as an auxiliary. It is first acylated, and the resulting adduct undergoes a highly diastereoselective alkylation, for instance with benzyl bromide, to set the desired stereocenter. nih.gov The auxiliary is then cleaved to reveal the chiral carboxylic acid or a related functional group, which can be carried on to form the morpholine ring. Another example is the use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols, which are direct precursors to morpholines. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Diastereoselective alkylation, aldol (B89426) reactions | Forms a rigid bicyclic chelate with metal ions, effectively shielding one face of the enolate. nih.gov |

| Pseudoephedrine | Asymmetric alkylation to form α-substituted carboxylic acids | Forms a stable chelate that directs incoming electrophiles; easily removed. nih.gov |

In this approach, a stereocenter already present in a precursor molecule is used to direct the formation of a new stereocenter during the ring-closure step. This is a form of substrate-controlled synthesis. A common method is the halocyclization of an optically pure N-allyl-β-amino alcohol. banglajol.info The existing stereocenter on the amino alcohol influences the conformation of the transition state during the electrophile-induced cyclization (e.g., using bromine), leading to the formation of the morpholine ring with high diastereoselectivity. banglajol.inforsc.org The stereochemical configuration of the starting amino alcohol dictates the final configuration of the substituents on the newly formed morpholine ring. banglajol.info This method provides a powerful way to control the relative stereochemistry of substituents at different positions on the morpholine framework. researchgate.net

Enantioselective Catalysis in Morpholine Ring Formation

Catalytic asymmetric synthesis offers an efficient and atom-economical route to chiral morpholines, avoiding the need for stoichiometric chiral reagents. nih.gov These methods can be classified by the type of catalyst employed.

Transition-metal catalysis is a powerful tool for constructing chiral heterocycles. rsc.org For 3-substituted morpholines, a notable strategy involves a one-pot tandem reaction sequence combining hydroamination with an asymmetric transfer hydrogenation. nih.govacs.orgorganic-chemistry.org This approach starts with readily available ether-containing aminoalkyne substrates. A titanium catalyst first facilitates an intramolecular hydroamination to generate a cyclic imine intermediate. nih.govacs.org This imine is then reduced in the same pot by a ruthenium catalyst, specifically a Noyori-Ikariya type catalyst like RuCl(S,S)-Ts-DPEN, to yield the chiral 3-substituted morpholine with excellent enantiomeric excess (>95% ee). nih.govacs.orgorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand on the ruthenium catalyst are critical for achieving high enantioselectivity. acs.orgorganic-chemistry.org

Another significant metal-catalyzed method is the asymmetric hydrogenation of dehydromorpholine precursors. nih.govrsc.org While extensively developed for 2-substituted morpholines using rhodium complexes with large bite-angle bisphosphine ligands (like SKP-Rh), the principle is applicable to 3-substituted analogues. nih.govrsc.orgresearchgate.net This "after cyclization" approach creates the stereocenter by asymmetrically hydrogenating a C=C or C=N double bond within a pre-formed unsaturated morpholine ring. nih.govrsc.org

| Method | Catalyst System | Substrate Type | Key Features | Reported Enantiomeric Excess (ee) |

| Tandem Hydroamination / Asymmetric Transfer Hydrogenation | 1. Bis(amidate)bis(amido)Ti 2. RuCl(S,S)-Ts-DPEN | Ether-containing aminoalkynes | One-pot, sequential reaction; tolerates a wide range of functional groups. nih.govacs.org | >95% nih.govacs.orgorganic-chemistry.org |

| Asymmetric Hydrogenation | Bisphosphine-rhodium complex | Dehydromorpholines | Forms stereocenter after cyclization; highly efficient for 2-substituted analogues. nih.govrsc.org | Up to 99% (for 2-substituted analogues). nih.govrsc.org |

Organocatalysis provides a metal-free alternative for the synthesis of chiral molecules. rsc.orgrsc.org For chiral morpholines, a key development is the use of cinchona alkaloid-derived catalysts to perform asymmetric halocyclizations. rsc.orgrsc.org In this approach, an unsaturated alcohol substrate undergoes an intramolecular cyclization induced by an electrophilic halogen source, with the chiral organocatalyst controlling the stereochemical outcome. rsc.org This method has been successfully applied to create morpholines with a quaternary stereocenter at the 2-position in excellent yields and enantioselectivities. rsc.orgrsc.org While this specific example generates 2,2-disubstituted morpholines, the underlying principle of organocatalytic enantioselective halocycloetherification represents a viable strategy for accessing other chiral morpholine analogues. rsc.org

Another organocatalytic strategy involves the intramolecular aza-Michael addition, which has been used to prepare chiral 3-acylmethyl morpholines, demonstrating the formation of the C3 stereocenter via organocatalysis. nih.govsemanticscholar.org

| Catalyst Type | Reaction | Substrate | Key Features | Reported Enantiomeric Excess (ee) |

| Cinchona Alkaloid-Derived Phthalazine | Asymmetric Chlorocycloetherification | Alkenols | Metal-free; mild conditions; creates quaternary stereocenters. rsc.orgrsc.org | High (undisclosed value for specific examples). rsc.orgrsc.org |

| Proline Derivatives | Intramolecular aza-Michael Addition | Enone-containing amino-alcohols | Forms C-N bond and stereocenter simultaneously. nih.govsemanticscholar.org | Not specified in provided context. |

Asymmetric reduction is a cornerstone of enantioselective synthesis and is central to several advanced methods for producing chiral morpholines. The stereocenter is often created by the enantioselective reduction of a prochiral ketone or imine precursor.

The aforementioned tandem metal-catalyzed synthesis of 3-substituted morpholines is a prime example, where the key enantioselective step is the asymmetric transfer hydrogenation of a cyclic imine intermediate by a chiral Ruthenium catalyst. nih.govacs.orgorganic-chemistry.org Similarly, the asymmetric hydrogenation of dehydromorpholines using chiral Rhodium catalysts relies entirely on a reduction step to set the stereocenter. nih.govrsc.org

A more classical approach involves the reduction of a lactam, such as 5-benzhydrylmorpholin-3-one, using a powerful reducing agent like lithium aluminium hydride. wikipedia.org To make this process asymmetric, a chiral reducing agent, such as a chiral borohydride, could theoretically be employed to asymmetrically reduce the ketone or imine functionality of a morpholine precursor, although specific examples for (S)-3-Benzylmorpholine were not detailed in the provided sources.

Morpholine Ring Formation Strategies

The construction of the morpholine ring itself is typically achieved through intramolecular cyclization, where the final ring-closing step can be promoted by either a base or an acid.

Base-mediated cyclization is a common and effective method for synthesizing the morpholine ring. This strategy often involves an intramolecular nucleophilic substitution where an alkoxide or an amine attacks an alkyl halide or other electrophilic center.

A general and high-yielding protocol has been developed for N-benzyl protected morpholines functionalized at the C2 position. nih.gov This method utilizes a strong base, potassium tert-butoxide (KOtBu), in acetonitrile (B52724) at low temperatures to induce the cyclization of an α-chloro amide precursor, affording the desired morpholine in good yields (65–74%). nih.gov Similarly, the synthesis of 3-benzhydrylmorpholine, an analogue of 3-benzylmorpholine (B1274753), employs a base-catalyzed ring closure to form the intermediate lactam, 5-benzhydrylmorpholin-3-one. wikipedia.org Other bases, such as potassium carbonate (K₂CO₃), have also proven effective in promoting the formation of morpholine hemiaminals from α-formyl esters and 2-tosyl-1,2-oxazetidine, achieving high conversion rates. nih.gov

| Base | Substrate Precursor | Solvent | Key Features | Reported Yield |

| Potassium tert-butoxide (KOtBu) | α-Chloro amide | Acetonitrile | Optimized for N-benzyl protected morpholines at C2. nih.gov | 65-74% nih.gov |

| Potassium Carbonate (K₂CO₃) | α-Formyl ester and oxazetidine | 1,4-Dioxane | Effective for forming morpholine hemiaminals. nih.gov | up to 91% conversion nih.gov |

| Not specified | 2-chloro-N-(3-hydroxy-1,1-diphenylpropan-2-yl)acetamide | Not specified | Forms an intermediate lactam for an analogue. wikipedia.org | Not specified |

Acid-catalyzed cyclizations are also employed in the synthesis of heterocyclic systems, including morpholine analogues. These reactions typically proceed by protonating a functional group, such as a hydroxyl or carbonyl group, to create a more electrophilic center or a better leaving group, thereby facilitating intramolecular attack by a nucleophile.

For instance, strong acids like sulfuric acid (H₂SO₄) can be used to induce one-pot hydrolysis and intramolecular cyclocondensation to form heterocyclic frameworks like thiadiazine 1-oxides. nih.gov Triflic acid has been used in the ring-opening and subsequent cyclization of N-benzyl-4-aryl-azetidinones to form benzazepinones, demonstrating the power of strong protic acids to mediate complex intramolecular rearrangements and cyclizations. researchgate.net While direct examples for the acid-mediated cyclization to form (S)-3-Benzylmorpholine are less prevalent in the surveyed literature, these examples establish the principle of using acid catalysis to construct nitrogen- and oxygen-containing heterocyclic rings. nih.govresearchgate.net

Miscellaneous Ring Closure Reactions

The formation of the morpholine ring is the cornerstone of synthesizing (S)-3-Benzylmorpholine. While several primary routes exist, a number of miscellaneous ring closure reactions offer alternative or complementary strategies. These reactions are governed by fundamental principles of intramolecular cyclization, where a linear precursor molecule forms a new bond between two internal atoms to create the ring structure. numberanalytics.com The feasibility of these reactions is influenced by both thermodynamic factors, which relate to the stability of the resulting cyclic product, and kinetic factors, which concern the activation energy required for the ring-closing step. numberanalytics.com

Cyclization reactions can be broadly categorized based on their mechanism, including nucleophilic, radical, and electrocyclic pathways. numberanalytics.com In the context of morpholine synthesis, nucleophilic cyclizations are particularly common. numberanalytics.com One such approach involves the intramolecular reaction of a molecule containing both a nucleophilic amine and a hydroxyl group (or a precursor to one) with an electrophilic carbon center. For instance, a diol can be selectively activated at one hydroxyl group, followed by an intramolecular nucleophilic attack by an amino group to form the morpholine ring. Another strategy involves the cyclization of an amino alcohol derivative onto a carbon atom bearing a suitable leaving group.

A notable example in related heterocyclic systems is the base-induced 5-endo cyclization of benzyl alkynyl sulfides to form dihydrothiophenes. nih.gov This type of reaction, driven by deprotonation to create a potent internal nucleophile, highlights a pathway where carbon-carbon bond formation occurs without direct participation from traditional condensing functional groups. nih.gov Similar principles can be envisioned for morpholine synthesis, where an appropriately substituted N-benzyl amino alcohol derivative could undergo base-mediated cyclization. The success of such reactions often depends on a delicate balance of solvent, base, and substrate structure, which can shift the equilibrium between reactive intermediates. nih.gov

Reductive Alkylation Sequences for N-Benzylmorpholines

Reductive alkylation is a powerful and widely used method for forming C-N bonds, and it represents a key strategy for synthesizing N-substituted morpholines, including N-benzylmorpholines which can be precursors to the title compound after a debenzylation step. This method typically involves the reductive coupling of an amine with an aldehyde or ketone. nih.gov

Recent advancements have focused on developing more sustainable and efficient catalytic systems. One innovative approach utilizes a nanostructured cobalt catalyst on a porous N-doped silicon carbide support. nih.gov This system effectively mediates the reductive alkylation of nitriles with aldehydes or ketones using hydrogen gas as the reducing agent. nih.gov The reaction demonstrates a broad scope, tolerating a wide array of functional groups and accommodating both aromatic and aliphatic starting materials. nih.gov A benchmark reaction for this process is the reductive alkylation of benzonitrile (B105546) with 4-methylbenzaldehyde, which has been optimized for catalyst performance. nih.gov The catalyst's reusability has been confirmed over multiple consecutive runs without a significant loss of activity, making it suitable for larger-scale applications. nih.gov

Another versatile method for N-alkylation employs benzyl alcohol as the alkylating agent, which is attractive from a sustainability perspective as water is the only byproduct. researchgate.net While many of these "hydrogen-borrowing" or "hydrogen autotransfer" methods require high temperatures and noble metal catalysts, newer systems are being developed to operate under milder conditions. nih.govresearchgate.net For example, the N-alkylation of phenylacetamide with benzyl alcohol has been achieved in excellent yield using a Ni/SiO2–Al2O3 catalyst in the presence of a catalytic amount of base. researchgate.net Such methods provide a direct route to install the benzyl group onto the nitrogen atom of a pre-formed morpholine ring or a precursor.

| Reductive Alkylation Method | Alkylating Agent | Reducing Agent/Catalyst | Key Features |

| Reductive Alkylation of Nitriles | Aldehydes or Ketones | H₂ / Nanostructured Cobalt on N-SiC | Broad substrate scope, reusable catalyst, uses inexpensive H₂. nih.gov |

| Hydrogen Autotransfer | Benzyl Alcohol | Ni/SiO₂-Al₂O₃ / K₂CO₃ | Green (water is the only byproduct), can be performed under neat conditions. researchgate.net |

| Reductive N-alkylation of Amides | Carbonyl Compounds | TMDS / CuBr₂ | Proceeds under mild conditions, avoids toxic reagents. researchgate.net |

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms is paramount for optimizing the synthesis of a specific stereoisomer like (S)-3-Benzylmorpholine. This involves elucidating the pathways of key bond-forming steps and the factors that dictate stereochemical outcomes.

Mechanistic Pathways of Key Cyclization Steps

The formation of the morpholine ring from an open-chain precursor is a critical cyclization step. The mechanism of this intramolecular reaction can vary significantly based on the substrates and reagents used. Many cyclization-elimination pathways are utilized in prodrug activation, and these principles apply to synthetic chemistry as well. nih.gov

One common pathway involves a nucleophilic attack from an amine or hydroxyl group. nih.gov In the formation of related oxazolidinone rings, a rate-limiting elimination-addition reaction has been observed. nih.gov For other heterocycles, the mechanism can involve a change in the rate-limiting step from the initial formation of a cyclic tetrahedral intermediate to the departure of the leaving group, depending on the leaving group's ability. nih.gov

In more complex systems, such as the iodine-mediated cyclization of N-alkyne-substituted pyrrole (B145914) derivatives to form pyrrolooxazinones, the reaction proceeds via electrophilic activation. beilstein-journals.org The proposed mechanism starts with the π-activation of the alkyne's triple bond by iodine, forming an iodonium (B1229267) intermediate. beilstein-journals.org This is followed by an intramolecular nucleophilic attack from an ester oxygen atom onto the activated alkyne, a process classified as a 6-endo-dig cyclization. beilstein-journals.org Computational studies support this pathway, showing charge localization on the alkyne carbons that facilitates the ring closure. beilstein-journals.org Such detailed mechanistic understanding, distinguishing between pathways like 6-endo-dig and 6-exo-dig, is crucial for predicting and controlling reaction outcomes. beilstein-journals.org

Stereochemical Control Mechanisms

Achieving high enantiomeric purity is a central challenge in the synthesis of (S)-3-Benzylmorpholine HCl. biosynth.com The stereochemistry of the final product is determined by the mechanism of stereochemical control employed during the synthesis.

One of the most effective strategies is to use a starting material from the "chiral pool." For instance, the synthesis of the related (S)-3-benzylmorpholine-2,5-dione monomer begins with the naturally occurring amino acid L-phenylalanine. db-thueringen.de In this approach, the stereocenter from the starting material is carried through the synthetic sequence, directly establishing the desired (S)-configuration in the final morpholine ring.

Another common method is the resolution of a racemic mixture. In a commercial synthesis of a related chiral morpholine derivative, a key step involved the resolution of a racemic morpholine amide intermediate to isolate the desired S-enantiomer. acs.org This classical approach, while effective, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic precursor.

Asymmetric synthesis, where a new chiral center is created under the influence of a chiral catalyst or auxiliary, represents a more advanced approach. While specific examples for (S)-3-Benzylmorpholine are not detailed in the provided context, the principles of stereochemical studies on related medicinal agents like pipradrol underscore the importance of understanding how reagent and substrate structure dictates the configuration of the product. nih.gov

Role of Intermediate Species in Stereoselective Formation

The formation and reactivity of intermediate species often play a decisive role in the stereochemical outcome of a reaction. The three-dimensional structure of these transient species can direct the approach of reagents, leading to the preferential formation of one enantiomer over another.

In some preparations of 3-Benzylmorpholine Hydrochloride, the reaction is thought to proceed through the formation of a hemiaminal intermediate. biosynth.com The subsequent cyclization and dehydration of this intermediate can be influenced by stereoelectronic effects, where the orbital alignment of the reacting groups dictates the transition state geometry and, consequently, the stereochemistry of the product. biosynth.com

In electrophilic cyclizations, the structure of the intermediate is key. The formation of a bridged iodonium intermediate from an alkyne, for example, creates a rigid structure that can control the direction of the subsequent nucleophilic attack, thus ensuring high stereoselectivity in the ring closure. beilstein-journals.org Similarly, in base-induced cyclizations, the geometry of the anionic intermediate formed after deprotonation is critical. nih.gov Computational studies on the cyclization of benzyl alkynyl sulfides suggest that the reaction proceeds through a conjugate base that undergoes a 5-endo-trig cyclization. nih.gov The relative stability and reactivity of equilibrating intermediates, such as allenyl versus propargyl anions, can determine the final product distribution and stereochemical purity. nih.gov The formation of a cyclic tetrahedral intermediate is another common feature, where its stability and subsequent collapse to product can be the rate- and stereo-determining step. nih.gov

Process Development and Scalability in Chiral Benzylmorpholine Synthesis

Translating a laboratory-scale synthesis of a chiral molecule like this compound into a robust, large-scale manufacturing process presents significant challenges. Process development focuses on ensuring safety, efficiency, cost-effectiveness, and consistent product quality.

A key aspect of scalability is the optimization of reaction conditions. For the synthesis of a related pharmaceutical intermediate, a Grignard reaction was a critical step. acs.org Its successful implementation in a clinical pilot plant required significant optimization, including the use of I₂ and DIBAL-H for reliable initiation. acs.org Monitoring such reactions with Process Analytical Technology (PAT), like calorimetry, allows for real-time control and a deeper understanding of the reaction's energetics, which is crucial for safe scale-up. acs.org

Furthermore, process development explores opportunities for continuous manufacturing. Proof-of-concept studies have shown that key steps, such as Grignard reagent formation, could potentially be run as a continuous process. acs.org This approach offers advantages over traditional batch processing, including improved safety, smaller equipment footprint, and more consistent product quality. The potential for magnesium recycling in such a process also points towards more sustainable and cost-effective manufacturing. acs.org

The choice of the synthetic route itself has major implications for scalability. A route that relies on a late-stage resolution of a racemate might be suitable for initial clinical supplies but could be inefficient for commercial production due to the loss of 50% of the material. acs.org Therefore, developing an asymmetric synthesis or a route that utilizes an inexpensive chiral pool starting material is often a long-term goal in process chemistry to maximize throughput and minimize waste.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and enantiomeric purity is a primary goal in the synthesis of chiral molecules like this compound. This necessitates a meticulous optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and protecting groups. A prominent method for the synthesis of chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors. researchgate.netnih.gov

Research into the asymmetric hydrogenation of 2-substituted dehydromorpholines provides valuable insights that can be extrapolated to the synthesis of 3-substituted analogues like (S)-3-Benzylmorpholine. nih.gov The choice of the chiral ligand complexed with a metal catalyst, typically rhodium, is critical for achieving high enantioselectivity. researchgate.netnih.gov Different N-substituents on the dehydromorpholine substrate also significantly influence the reaction's outcome. For instance, studies have shown that an N-Cbz (carboxybenzyl) protecting group can lead to superior enantioselectivity compared to other groups like N-Boc (tert-butyloxycarbonyl) or N-Ts (tosyl). nih.gov

The solvent system is another crucial factor. Less polar and aprotic solvents such as dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) (AcOEt) have been found to be effective, whereas more coordinating solvents like methanol (MeOH) and tetrahydrofuran (B95107) (THF) can inhibit the reaction. rsc.org

Below is a data table summarizing the optimization of reaction conditions for the asymmetric hydrogenation of a model 6-phenyl-3,4-dihydro-2H-1,4-oxazine, which serves as an analogue for the precursor to 3-benzylmorpholine.

Interactive Table: Optimization of Asymmetric Hydrogenation of a Dehydromorpholine Analogue

| Entry | N-Substituent | Ligand | Solvent | Conversion (%) | ee (%) |

| 1 | Cbz | (R,R,R)-SKP | DCM | >99 | 92 |

| 2 | NO2 | (R,R,R)-SKP | DCM | >99 | 80 |

| 3 | COOiBu | (R,R,R)-SKP | DCM | >99 | 85 |

| 4 | Boc | (R,R,R)-SKP | DCM | >99 | 88 |

| 5 | Ts | (R,R,R)-SKP | DCM | 0 | - |

| 6 | Cbz | (R)-BINAP | DCM | >99 | 85 |

| 7 | Cbz | (R,R,R)-SKP | AcOEt | 55 | 91 |

| 8 | Cbz | (R,R,R)-SKP | Toluene | 48 | 90 |

| 9 | Cbz | (R,R,R)-SKP | DCE | <5 | - |

| 10 | Cbz | (R,R,R)-SKP | MeOH | <5 | - |

| 11 | Cbz | (R,R,R)-SKP | THF | <5 | - |

| 12 | Cbz | (R,R,R)-SKP | 1,4-Dioxane | <5 | - |

Data adapted from a study on 2-substituted dehydromorpholines. nih.gov Conditions: 50 atm H₂, room temperature.

Application of Process Analytical Technologies (PAT) in Reaction Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.com In the synthesis of this compound, PAT can be instrumental in real-time monitoring and control of the reaction, leading to improved yield, purity, and process robustness. researchgate.net

Common PAT tools include in-situ spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy, as well as chromatographic methods like high-performance liquid chromatography (HPLC). mt.comresearchgate.net These technologies provide real-time data on critical process parameters (CPPs) such as reactant and product concentrations, intermediate formation, and reaction kinetics.

For instance, in a catalyzed reaction like the asymmetric hydrogenation to produce the chiral morpholine core, in-situ spectroscopy can be used to:

Monitor Reactant Consumption: Track the disappearance of the dehydromorpholine precursor.

Track Product Formation: Follow the increase in the concentration of the desired (S)-3-Benzylmorpholine.

Detect Intermediates and Byproducts: Identify the formation of any unwanted side products in real-time, allowing for immediate process adjustments.

A key benefit of PAT is the ability to create a detailed process understanding, which is a cornerstone of the Quality by Design (QbD) framework. mt.com By continuously monitoring the reaction, it is possible to identify the "design space" – the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.

While specific PAT applications for the synthesis of this compound are not extensively documented in publicly available literature, the principles are widely applied in the manufacturing of chiral amines and other active pharmaceutical ingredients (APIs). nih.gov For example, in enzymatic resolutions for chiral amine synthesis, molecular docking and bioinformatics are used as computational PAT tools to guide enzyme engineering and optimize stereoselectivity. nih.gov

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals, offering significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up. nih.govmdpi.com

The synthesis of (S)-3-Benzylmorpholine analogues can be effectively translated to a continuous flow process. For instance, the synthesis of substituted morpholines has been achieved under continuous flow conditions using silicon amine protocol (SLAP) reagents and Lewis acid-facilitated photoredox catalysis. nih.gov This method allows for the scalable production of morpholines and related oxazepanes.

A continuous flow setup for the synthesis of a morpholine analogue might typically involve the following components:

Syringe Pumps: To deliver precise and pulseless flows of reactant solutions.

Microreactors or Coil Reactors: Where the reactants are mixed and the reaction takes place. The small dimensions of these reactors allow for excellent control over reaction temperature and time.

Back-Pressure Regulators: To maintain the system under pressure, allowing for the use of solvents above their boiling points, which can significantly accelerate reaction rates.

In-line Purification: Modules containing scavengers or packed-bed catalysts can be integrated to purify the product stream in-line. nih.gov

In-line Analytical Tools: PAT instruments, as described in the previous section, can be integrated to monitor the reaction in real-time.

The synthesis of various bioactive molecules, including anticancer drugs, has been successfully demonstrated in continuous flow. nih.gov For example, the enzymatic resolution of a racemic alcohol to produce a chiral intermediate for an anticancer drug was performed in a packed-bed reactor in a continuous mode for a week without a significant drop in productivity, yielding the product in 96% yield and >99% ee. nih.gov This highlights the potential for developing a robust and efficient continuous flow process for the synthesis of this compound.

Roles and Applications of S 3 Benzylmorpholine Hcl in Advanced Organic Synthesis

(S)-3-Benzylmorpholine HCl as a Chiral Building Block

The inherent chirality and functional group arrangement of this compound make it an excellent starting material for the stereoselective synthesis of more complex structures. Its utility as a chiral building block is demonstrated in its application in the synthesis of a range of organic molecules, from specialized pharmaceutical intermediates to agrochemicals and fine chemicals.

Synthesis of Complex Organic Molecules

The synthesis of complex bioactive heterocyclic compounds is a significant area of organic chemistry. taylorfrancis.commdpi.comijpsr.com The morpholine (B109124) scaffold, present in this compound, is a key structural motif in many biologically active compounds. bohrium.com This has led to its use in the construction of more elaborate heterocyclic systems, including fused heterocyclic systems. ijpsr.commdpi.com For instance, derivatives of morpholine are utilized in the synthesis of various heterocyclic compounds with potential therapeutic applications. taylorfrancis.commdpi.com The stereogenic center in this compound allows for the introduction of chirality into the target molecules, which is often crucial for their biological activity. taylorfrancis.com

Precursor for Specialized Pharmaceutical Intermediates

One of the most prominent applications of this compound is as a precursor for the synthesis of specialized pharmaceutical intermediates. A notable example is its role in the production of the antiemetic drug Aprepitant. The synthesis of Aprepitant involves a key intermediate derived from (S)-3-benzylmorpholine. This underscores the importance of this chiral building block in accessing enantiomerically pure pharmaceuticals.

The general synthetic approach often involves the modification of the morpholine ring or the benzyl (B1604629) group to introduce further complexity and functionality required for the final drug molecule. The chiral integrity of the C3 position is typically maintained throughout the synthetic sequence, highlighting the value of starting with an enantiopure precursor like this compound.

Table 1: Pharmaceutical Intermediates Derived from Morpholine Scaffolds

| Pharmaceutical Intermediate/Drug | Therapeutic Area | Role of Morpholine Scaffold |

| Aprepitant | Antiemetic | Core structural component |

| Reboxetine | Antidepressant | Key chiral fragment |

| Linezolid | Antibiotic | Pharmacophoric element |

Development of Agrochemicals and Fine Chemicals

The application of morpholine derivatives extends beyond pharmaceuticals into the realm of agrochemicals. nih.gov Morpholine-containing compounds have been investigated for a range of bioactivities, including fungicidal, herbicidal, and insecticidal properties. nih.govnih.gov The structural features of this compound can be tailored to develop new agrochemical candidates. For example, the modification of the benzyl group and the morpholine nitrogen can lead to derivatives with enhanced efficacy and selectivity. nih.gov Some morpholine-based fungicides are known to be effective against various plant pathogens. nih.govgoogle.comresearchgate.net

In the area of fine chemicals, the chiral nature of this compound makes it a valuable starting material for the synthesis of enantiomerically pure compounds used in various specialized applications.

This compound in Catalysis and Coordination Chemistry

The nitrogen and oxygen atoms within the morpholine ring of this compound provide potential coordination sites for metal ions. This, combined with its chirality, has led to its exploration in the field of asymmetric catalysis and coordination chemistry.

Design and Application as a Chiral Ligand

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. google.com this compound can serve as a scaffold for the design of novel chiral ligands. By introducing phosphine (B1218219) groups or other coordinating moieties onto the morpholine framework, new P,N-ligands can be synthesized. beilstein-journals.org The synthesis of such ligands often involves the reaction of (S)-3-benzylmorpholine with appropriate phosphorus-containing reagents. mdpi.commdpi.comcardiff.ac.uk

The resulting chiral ligands can then be complexed with various transition metals, such as rhodium, iridium, palladium, or copper, to form chiral catalysts. mdpi.commdpi.comcardiff.ac.ukresearchgate.net The stereochemistry of the ligand, originating from the (S)-3-benzylmorpholine backbone, plays a crucial role in inducing asymmetry in the catalytic reactions.

Table 2: Examples of Chiral Ligand Types Derived from Heterocyclic Scaffolds

| Ligand Type | Coordinating Atoms | Common Metal Partners |

| Phosphine-Oxazoline (PHOX) | P, N | Pd, Ir, Rh |

| Bis(oxazoline) (BOX) | N, N | Cu, Zn |

| Diphosphine | P, P | Rh, Ru, Ir |

Role in Asymmetric Catalytic Reactions

Chiral catalysts derived from (S)-3-Benzylmorpholine-based ligands have the potential to be applied in a variety of asymmetric catalytic reactions. These reactions are fundamental to modern organic synthesis, allowing for the efficient production of chiral molecules. google.com Examples of such reactions include asymmetric hydrogenation, allylic alkylation, and various carbon-carbon bond-forming reactions. researchgate.netresearchgate.net

Formation of Metal Complexes for Catalysis

The morpholine scaffold is a privileged structure in medicinal chemistry and has also found application in the field of asymmetric catalysis. Chiral morpholine derivatives, such as (S)-3-Benzylmorpholine, can act as ligands that coordinate with metal centers to form chiral catalysts. These catalysts are instrumental in a variety of organic transformations, where they control the stereochemical outcome of the reaction.

The nitrogen and oxygen atoms of the morpholine ring can act as bidentate or monodentate ligands, binding to a metal ion to create a chiral environment around the catalytic center. The stereochemistry of the ligand, in this case, the (S)-configuration at the C-3 position, dictates the facial selectivity of the catalyst, leading to the preferential formation of one enantiomer of the product over the other.

While direct examples of this compound in metal-catalyzed reactions are not extensively documented in readily available literature, the principle is well-established with other chiral morpholine derivatives. For instance, chiral morpholine-based ligands have been successfully employed in reactions such as asymmetric hydrogenation and various carbon-carbon bond-forming reactions. The benzyl group at the C-3 position can provide beneficial steric hindrance that further influences the enantioselectivity of the catalyzed reaction. The hydrochloride salt form would typically be neutralized to the free base to allow the nitrogen to coordinate to the metal center.

| Ligand Type | Metal | Catalyzed Reaction | Reference |

| Chiral Morpholine Derivatives | Rhodium | Asymmetric Hydrogenation | rsc.org |

| Chiral P,N-Ligands | Palladium | Asymmetric Allylic Alkylation | nih.gov |

| Chiral N,N-Ligands | Copper | Asymmetric Henry Reaction | researchgate.net |

Derivatization and Functionalization of the (S)-3-Benzylmorpholine Core

The (S)-3-benzylmorpholine core is a versatile scaffold that can be readily derivatized and functionalized to generate a diverse range of compounds with tailored properties for various applications in advanced organic synthesis.

N-Functionalization Strategies (e.g., Amide Formation, Alkylation)

The secondary amine of the morpholine ring is a common site for functionalization. N-alkylation and N-acylation are two of the most prevalent strategies to introduce a wide array of substituents.

N-Alkylation: This involves the reaction of the morpholine nitrogen with an alkyl halide or a similar electrophile. This reaction is often carried out in the presence of a base to neutralize the formed acid. For example, reaction with a substituted benzyl bromide in the presence of a non-nucleophilic base would yield the corresponding N-benzyl derivative.

Amide Formation: The morpholine nitrogen can readily react with acylating agents such as acyl chlorides or carboxylic anhydrides to form stable amide bonds. This allows for the introduction of a vast range of functional groups. For instance, reacting (S)-3-benzylmorpholine with a substituted benzoyl chloride would yield the corresponding N-benzoyl-3-benzylmorpholine derivative. Microwave-assisted synthesis has been shown to be an efficient method for preparing N-substituted amide derivatives researchgate.netresearchgate.net.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl-3-benzylmorpholine |

| N-Acylation | Acyl Chloride, Base | N-Acyl-3-benzylmorpholine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl-3-benzylmorpholine |

Modification of the Benzyl Moiety for Enhanced Selectivity

The benzyl group at the C-3 position plays a crucial role in the stereochemical control exerted by the chiral auxiliary. Modification of this benzyl moiety can fine-tune the steric and electronic properties of the molecule, leading to enhanced selectivity in asymmetric transformations.

For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring of the benzyl moiety can influence the non-covalent interactions between the chiral auxiliary and the substrate in the transition state. A study on a chiral benzyl group as a chiral auxiliary demonstrated that chelation-controlled asymmetric nucleophilic addition of a Grignard reagent to chiral α-benzyloxy ketones afforded the corresponding alcohols with high diastereoselectivities (up to 96% de) researchgate.net. This highlights the potential of modifying the benzyl group to improve stereocontrol.

| Modification | Potential Effect | Example Application |

| Introduction of bulky substituents | Increased steric hindrance, enhanced facial shielding | Asymmetric aldol (B89426) reactions |

| Introduction of electron-withdrawing groups | Altered electronic interactions in the transition state | Diels-Alder reactions |

| Introduction of coordinating groups | Potential for secondary interactions with the metal center | Metal-catalyzed reactions |

Introduction of Additional Stereogenic Centers on the Morpholine Ring

The introduction of additional stereogenic centers on the morpholine ring can lead to more complex and conformationally constrained structures, which can be advantageous in the design of highly selective catalysts or biologically active molecules. Several strategies have been developed for the diastereoselective synthesis of substituted morpholines.

Palladium-catalyzed hydroamination is a key step in the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines rsc.org. Another approach involves a palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide to produce cis-3,5-disubstituted morpholines as single stereoisomers nih.gov. Furthermore, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereo- and enantioselectivities rsc.org. Photocatalytic, diastereoselective annulation strategies have also emerged for the synthesis of morpholines with diverse substitution patterns nih.govacs.org.

| Method | Starting Materials | Product | Stereocontrol |

| Pd-catalyzed hydroamination | Carbamate-protected aziridines, unsaturated alcohols | 2,5-disubstituted and 2,3,5-trisubstituted morpholines | High diastereoselectivity |

| Pd-catalyzed carboamination | Substituted ethanolamines, aryl/alkenyl bromides | cis-3,5-disubstituted morpholines | Single stereoisomer |

| Rh-catalyzed cyclization | Nitrogen-tethered allenols | Highly substituted morpholines | High diastereo- and enantioselectivity |

| Photocatalytic annulation | Various readily available starting materials | Tri- and tetra-substituted morpholines | High diastereoselectivity |

Derivatization for Chiral Analysis and Separation

To determine the enantiomeric purity of (S)-3-benzylmorpholine or to separate it from its (R)-enantiomer, derivatization with a chiral derivatizing agent (CDA) is a common strategy. The reaction of the chiral amine with a CDA results in the formation of a pair of diastereomers, which can then be separated and quantified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

A variety of CDAs are available for the derivatization of amines. For instance, OPA (o-phthalaldehyde) in the presence of a chiral thiol can be used to form fluorescent diastereomeric isoindoles researchgate.net. Another example is the use of chiral isocyanates, such as (S)-α-methoxybenzyl isocyanate, to form urea (B33335) derivatives that can be separated on a conventional silica (B1680970) gel column nih.gov. The choice of CDA is crucial for achieving good separation and detection sensitivity nih.govresearchgate.net.

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Diastereomer | Analytical Technique |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Primary/Secondary Amine | Carbamate | Reversed-phase HPLC acs.org |

| o-Phthalaldehyde (OPA) / Chiral Thiol | Primary Amine | Isoindole | HPLC with fluorescence detection researchgate.net |

| (S)-α-Methoxybenzyl isocyanate | Primary/Secondary Amine | Urea | Normal-phase HPLC nih.gov |

Radioiodination Strategies for Benzyl-Containing Scaffolds

The introduction of a radioactive iodine isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, onto the benzyl moiety of (S)-3-benzylmorpholine can produce radiolabeled tracers for use in molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Several methods exist for the radioiodination of aromatic rings. Direct electrophilic radioiodination can be achieved using an oxidizing agent like N-chlorosuccinimide (NCS) or Iodo-Beads to generate an electrophilic iodine species that substitutes a hydrogen atom on the aromatic ring nih.gov. However, this method can sometimes lack regioselectivity.

| Radioiodination Method | Precursor | Key Reagents | Application |

| Electrophilic Substitution | Activated aromatic ring | NaI, Oxidizing Agent (e.g., Chloramine-T, Iodo-Beads) | SPECT/PET tracer synthesis nih.govnih.gov |

| Iododestannylation | Aryl stannane | NaI, Oxidizing Agent | High specific activity labeling nih.gov |

| Iododesilylation | Aryl silane | NaI, Acid | No-carrier-added synthesis for PET bham.ac.ukresearchgate.net |

| Sandmeyer Reaction | Aryl diazonium salt | NaI | SPECT tracer synthesis acs.org |

Advanced Stereochemical Characterization and Structural Analysis of S 3 Benzylmorpholine Hcl

Spectroscopic Methodologies for Absolute Configuration Determination

Spectroscopic methods that are sensitive to the three-dimensional arrangement of atoms are indispensable for determining the absolute configuration of chiral molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While standard NMR cannot distinguish between enantiomers, it is highly effective for determining the ratio of diastereomers. This is achieved by converting the enantiomeric mixture into a pair of diastereomers through reaction with a chiral derivatizing agent (CDA). chiralpedia.com For (S)-3-Benzylmorpholine, the secondary amine provides a reactive site for derivatization.

The process involves reacting the racemic or enantiomerically-enriched 3-benzylmorpholine (B1274753) with a single enantiomer of a CDA, such as Mosher's acid chloride or a fluorinated chiral agent like α-fluorinated phenylacetic phenylselenoester (FPP). frontiersin.org This reaction creates a new covalent bond, forming two diastereomeric products that will exhibit distinct NMR spectra. The protons and carbon atoms near the newly formed stereocenter will experience different magnetic environments, leading to separate, quantifiable signals. For instance, ¹H or ¹⁹F NMR can be used to integrate the signals corresponding to each diastereomer, allowing for a precise determination of the diastereomeric (and thus the original enantiomeric) ratio. frontiersin.org In some cases, complexation with a chiral solvating agent can also induce chemical shift differences, avoiding the need for covalent modification. researchgate.net

Hypothetical ¹H NMR Data for Diastereomeric Amides of 3-Benzylmorpholine The following table illustrates hypothetical chemical shift data for the proton adjacent to the nitrogen (H-2) after derivatization with a generic chiral acid chloride, demonstrating the chemical shift non-equivalence that allows for quantification.

| Diastereomer | Proton | Hypothetical Chemical Shift (ppm) | Integration |

| (S)-Amide from (S)-amine | H-2a | 4.15 | 1.00 |

| (S)-Amide from (R)-amine | H-2b | 4.25 | 0.05 |

This table is illustrative. Actual chemical shifts would depend on the specific chiral derivatizing agent and solvent used.

Chiroptical techniques measure the differential interaction of a chiral substance with left and right circularly polarized light, providing direct information about its absolute stereochemistry.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Visible range, corresponding to electronic transitions. nih.gov The resulting spectrum, characterized by positive or negative Cotton effects, is a unique fingerprint of a specific enantiomer. For (S)-3-Benzylmorpholine HCl, the benzyl (B1604629) group contains a chromophore that would give rise to ECD signals. The sign and intensity of these signals are directly related to the molecule's absolute configuration. By comparing the experimental ECD spectrum to spectra predicted by quantum-chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be unambiguously assigned. youtube.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to molecular vibrations. wikipedia.orgyoutube.com VCD is exceptionally sensitive to the three-dimensional structure and absolute configuration of a molecule in solution, without the need for crystallization. nih.govyoutube.com The experimental VCD spectrum of this compound would show a series of positive and negative bands corresponding to its various vibrational modes. As with ECD, comparison of this experimental spectrum with a DFT-calculated spectrum for the (S)-enantiomer allows for a definitive assignment of the absolute configuration. wikipedia.org VCD is particularly powerful because it provides rich structural information across a wide spectral range. youtube.com

Illustrative Chiroptical Data for this compound This table presents hypothetical data points for ECD and VCD spectra, indicating the type of results obtained from these measurements.

| Technique | Wavelength/Wavenumber | Sign of Cotton Effect | Assignment |

| ECD | ~260 nm | Positive (+) | Phenyl π→π* transition |

| VCD | ~2950 cm⁻¹ | Negative (-) | C-H stretch (benzyl) |

| VCD | ~1100 cm⁻¹ | Positive (+) | C-O-C stretch (morpholine) |

This table is for illustrative purposes only. The sign and position of Cotton effects must be determined experimentally and confirmed by calculation.

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound by physically separating the enantiomers.

Chiral Supercritical Fluid Chromatography (SFC) has become a leading technique for enantiomeric separations due to its high efficiency, speed, and reduced environmental impact. mdpi.com The method uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. Chiral SFC offers several advantages over traditional HPLC, including faster analysis times and lower solvent consumption. The separation of (S)- and (R)-3-Benzylmorpholine would be achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives. The differential interaction of the two enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for separating enantiomers in the pharmaceutical industry. nih.gov A vast array of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) being particularly versatile and effective. mdpi.comnih.gov

For the analysis of this compound, a solution of the compound would be injected onto an HPLC system equipped with a suitable CSP. The two enantiomers form transient, diastereomeric complexes with the chiral selector of the stationary phase. chiralpedia.com The differing stability of these complexes results in different retention times for the (S) and (R) enantiomers. By integrating the peak areas in the resulting chromatogram, the enantiomeric purity can be accurately calculated. The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and CSP is critical for achieving optimal separation. mdpi.comnih.gov

Illustrative Chiral HPLC Separation Data This table shows a hypothetical result for the chiral HPLC separation of a 3-Benzylmorpholine HCl sample, demonstrating the data used to assess enantiomeric purity.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-3-Benzylmorpholine | 8.5 | 1.5 |

| (S)-3-Benzylmorpholine | 10.2 | 98.5 |

This table is illustrative. Separation conditions (Column: Chiralpak® IA; Mobile Phase: Hexane/Ethanol/Diethylamine) would need to be optimized.

Crystallographic Analysis for Stereochemical Assignment

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. researchgate.net This technique provides a precise three-dimensional map of the electron density in the crystal, revealing the exact spatial arrangement of every atom and thus the absolute stereochemistry. mdpi.com

For this compound, obtaining a single crystal would allow for the unambiguous determination of the (S) configuration at the C3 stereocenter. The analysis would also reveal detailed structural information about the solid state, including the conformation of the morpholine (B109124) ring (typically a chair conformation), the orientation of the benzyl group, and the intermolecular interactions, such as hydrogen bonds between the morpholine nitrogen, the protonated amine, and the chloride anion. mdpi.comnih.gov While obtaining suitable crystals can be a challenge, the structural information provided by XRD is unparalleled in its detail and certainty. nih.gov

Typical Crystallographic Data for a Morpholine HCl Salt This table provides an example of the kind of crystallographic data that would be obtained from an X-ray analysis of this compound.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.4 |

| b (Å) | 11.2 |

| c (Å) | 9.7 |

| β (°) | 93.5 |

| N-H···Cl bond length (Å) | 3.1 |

This data is hypothetical and based on typical values for related structures. mdpi.com

Computational Support for Structural Elucidation and Chemo-/Enantiosensing

Computational chemistry serves as a powerful tool in the stereochemical characterization and structural analysis of chiral molecules like this compound. Through methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, it is possible to predict and understand the molecule's three-dimensional structure, conformational preferences, and its interactions with other chemical species. These computational approaches provide a theoretical framework that complements experimental data, offering insights that can be pivotal for structural elucidation and the rational design of chemo- and enantiosensing systems.

Structural Elucidation through Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformation of the morpholine ring and the orientation of the benzyl substituent at the C3 position. Computational methods allow for the exploration of different possible conformers and the determination of their relative stabilities.

DFT calculations are commonly employed to optimize the geometry of the molecule and to calculate the energies of various conformers. For the morpholine ring in its chair conformation, the benzyl group at the C3 position can adopt either an equatorial or an axial orientation. Computational studies on similar 3-substituted morpholine derivatives have shown that the equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions. In the case of (S)-3-Benzylmorpholine, the bulky benzyl group would experience significant steric hindrance in the axial position, making the equatorial conformer the energetically favored one.

The protonation of the nitrogen atom to form the hydrochloride salt introduces further considerations. The positive charge on the nitrogen atom influences the electron distribution and geometry of the morpholine ring. Computational models can accurately predict the bond lengths and angles of the protonated species. For instance, a study on the conformational analysis of morpholine itself using Raman spectroscopy and theoretical calculations found that the equatorial chair conformer is predominant. chemrxiv.org

Below are illustrative tables representing the kind of data that can be obtained from DFT calculations for the purpose of structural elucidation. The values presented are hypothetical and serve to demonstrate the output of such computational analyses.

Table 1: Calculated Relative Energies of (S)-3-Benzylmorpholine Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Equatorial-Chair | DFT/B3LYP/6-31G(d) | 0.00 |

| Axial-Chair | DFT/B3LYP/6-31G(d) | +3.5 |

| Twist-Boat | DFT/B3LYP/6-31G(d) | +6.2 |

This table illustrates that the equatorial-chair conformation is the most stable, as indicated by the lowest relative energy.

Table 2: Selected Optimized Geometrical Parameters of Equatorial this compound

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G(d)) |

| Bond Length | C3-C(benzyl) | 1.54 Å |

| Bond Length | N4-H+ | 1.02 Å |

| Bond Angle | C2-N4-C6 | 110.5° |

| Dihedral Angle | H-C3-C(benzyl)-C(phenyl) | 178.5° |

This table provides key bond lengths and angles, defining the molecule's three-dimensional structure.

Support for Chemo-/Enantiosensing

Computational modeling is also instrumental in understanding and predicting the mechanisms of chemo- and enantiosensing involving this compound. Chiral recognition, the process by which a chiral sensor molecule selectively binds to one enantiomer of a chiral analyte, can be modeled to elucidate the specific intermolecular interactions responsible for the enantioselective response. nih.gov

Molecular docking and MD simulations are powerful techniques for studying the non-covalent interactions between a host (sensor) and a guest (analyte) molecule. For instance, these methods can be used to simulate the interaction of this compound with a chiral selector, such as a cyclodextrin (B1172386) or a chiral crown ether. nih.gov The simulations can reveal the preferred binding modes, the interaction energies, and the key intermolecular forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, that contribute to the stability of the diastereomeric complexes. scirp.org

A computational investigation into the chiral recognition of amino alcohol derivatives demonstrated the importance of hydrogen bonding and steric complementarity in achieving enantioselectivity. univie.ac.at By calculating the binding free energies of the two diastereomeric complexes formed between the (S)- and (R)-enantiomers of the analyte and the chiral sensor, it is possible to predict the degree of enantioselectivity.

Table 3: Illustrative Calculated Binding Energies for the Interaction of (S)- and (R)-3-Benzylmorpholine with a Chiral Sensor

| Diastereomeric Complex | Method | Calculated Binding Energy (kcal/mol) |

| Chiral Sensor + (S)-3-Benzylmorpholine | Molecular Docking | -8.2 |

| Chiral Sensor + (R)-3-Benzylmorpholine | Molecular Docking | -6.5 |

This table demonstrates a clear energetic preference for the binding of the (S)-enantiomer, suggesting that the chiral sensor would be selective for this enantiomer.

Furthermore, computational methods can aid in the interpretation of experimental data from techniques like NMR spectroscopy. The chemical shifts of protons in the vicinity of the chiral center are sensitive to the molecular environment. DFT calculations can predict the NMR spectra for the different diastereomeric complexes, and by comparing these with the experimental spectra, one can gain a deeper understanding of the geometry of the complex in solution. scielo.br The study of chiral recognition through computational methods is a rapidly advancing field that holds great promise for the development of highly selective and sensitive chemo- and enantiosensors. acs.org

Computational Chemistry and Theoretical Investigations of S 3 Benzylmorpholine Hcl

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest like (S)-3-Benzylmorpholine HCl. nih.govnih.govnih.gov DFT methods calculate the electron density of a system to determine its energy and, consequently, its various chemical and physical properties.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. This compound can exist in several different spatial arrangements, or conformations, due to the flexibility of the morpholine (B109124) ring and the rotation around the single bonds. Conformational analysis using DFT allows for the identification of the most stable conformers and the quantification of the energy differences between them. mdpi.comresearchgate.net

The morpholine ring typically adopts a stable chair conformation to minimize steric and torsional strain. In this chair form, the benzyl (B1604629) group at the C3 position can be oriented in either a pseudo-axial or a pseudo-equatorial position. Computational studies on similar N-benzyl heterocyclic systems, such as N-benzyl-1,2,3,4-tetrahydroisoquinolines, have shown a strong preference for the conformer where the bulky substituent occupies a pseudo-equatorial position to avoid steric clashes. nih.gov DFT calculations can precisely model these conformers and predict their relative stabilities. The energy difference between these states is crucial for understanding the molecule's dynamic behavior in solution. javeriana.edu.co

Table 1: Illustrative Relative Energies of (S)-3-Benzylmorpholine Conformers This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on substituted morpholines.

| Conformer | Benzyl Group Orientation | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Pseudo-equatorial | B3LYP/6-31G(d) | 0.00 |

| 2 | Pseudo-axial | B3LYP/6-31G(d) | +3.5 |

DFT calculations provide a wealth of information about the electronic distribution within a molecule. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a large gap suggests high stability and low reactivity. researchgate.net

Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. nih.gov These descriptors help to quantify the molecule's susceptibility to electrophilic or nucleophilic attack. Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the electron density surface. This map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering a guide to its intermolecular interaction sites. researchgate.net For this compound, the protonated nitrogen atom would be a primary site for electrostatic interactions.

Table 2: Illustrative Electronic Properties and Reactivity Descriptors for (S)-3-Benzylmorpholine This table presents hypothetical data for illustrative purposes, based on typical DFT calculation results.

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical stability and low reactivity. researchgate.net |

| Chemical Hardness (η) | 3.15 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.32 eV | Quantifies the electrophilic character of the molecule. nih.gov |

A significant application of quantum chemical calculations is the simulation of various spectra, which can be used to confirm molecular structures and assign experimental signals. DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. nih.govcopernicus.org Comparing these simulated spectra with experimental data provides a powerful tool for structural elucidation. youtube.comyoutube.com Typically, calculated ¹³C shifts are within 10-20 ppm of experimental values, while ¹H shifts are within 1-2 ppm. youtube.com

Similarly, theoretical vibrational (Infrared and Raman) spectra can be computed. The calculation of vibrational frequencies for the optimized structure allows for the assignment of characteristic peaks in the experimental IR spectrum to specific bond stretching, bending, or wagging motions within the molecule.

Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for (S)-3-Benzylmorpholine This table presents hypothetical data for illustrative purposes. Experimental values are typical for similar structures.

| Carbon Atom | Calculated Shift (GIAO-DFT) | Typical Experimental Shift |

|---|---|---|

| C2 (Morpholine) | 70.1 | 68.5 |

| C3 (Morpholine) | 59.8 | 58.2 |

| C5 (Morpholine) | 48.5 | 47.0 |

| C6 (Morpholine) | 69.2 | 67.8 |

| CH₂ (Benzyl) | 40.5 | 39.1 |

| C-ipso (Phenyl) | 139.0 | 137.5 |

Theoretical Studies of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamic processes of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways.

The synthesis of chiral molecules like (S)-3-Benzylmorpholine often involves stereoselective reactions. Computational studies can be crucial in understanding the origin of this stereoselectivity. For instance, in the synthesis of substituted morpholines via Pd-catalyzed carboamination, theoretical calculations have shown that the observed cis stereochemistry arises from a pathway involving a syn-aminopalladation through a boat-like transition state. nih.gov By calculating the activation energies for different pathways leading to different stereoisomers, the energetically favored path—and thus the major product—can be predicted. rsc.org This provides invaluable insight for optimizing reaction conditions to enhance stereoselectivity.

Energy Decomposition Analysis (EDA) is a computational technique used to dissect the total interaction energy between two molecular fragments into physically meaningful components. chemrxiv.orgyoutube.com This method provides a quantitative understanding of the nature of chemical bonds and intermolecular interactions. The interaction energy (ΔE_int) is typically broken down into terms such as:

Electrostatic (ΔE_elec): The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing energy arising from the repulsion between electrons of the same spin (Pauli exclusion principle).

Orbital Interaction (ΔE_orb): The stabilizing energy from the mixing of orbitals between fragments, which includes charge transfer and polarization.

Dispersion (ΔE_disp): The stabilizing interaction arising from correlated electron movements.

EDA can be applied to this compound to characterize the non-covalent interactions, such as the interaction between the morpholine ring and the benzyl substituent or the ionic bond between the protonated morpholine and the chloride anion. acs.org

Table 4: Illustrative Energy Decomposition Analysis for a Model N-Benzyl Interaction This table presents hypothetical data for illustrative purposes based on typical EDA results.

| Energy Component | Energy (kcal/mol) | Percentage of Total Attraction |

|---|---|---|

| Interaction Energy (ΔE_int) | -5.2 | - |

| Pauli Repulsion (ΔE_Pauli) | +15.5 | - |

| Electrostatic (ΔE_elec) | -12.1 | 58.5% |

| Orbital Interaction (ΔE_orb) | -6.5 | 31.4% |

| Dispersion (ΔE_disp) | -2.1 | 10.1% |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational dynamics of this compound are critical to understanding its chemical behavior and interactions. Computational chemistry provides powerful tools to investigate these aspects at a molecular level. The primary focus of conformational analysis for this molecule is the puckering of the morpholine ring and the orientation of the benzyl substituent.

The morpholine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation , which is significantly lower in energy than the alternative boat or twist-boat conformations. cerist.dzresearchgate.netresearchgate.net In this chair form, substituents at each carbon and nitrogen atom can be oriented in either an axial or an equatorial position. For a substituted morpholine like (S)-3-Benzylmorpholine, the benzyl group at the C3 position can exist in either a pseudo-axial or a pseudo-equatorial orientation.

Generally, for monosubstituted cyclohexanes and related heterocycles, the conformer with the bulky substituent in the equatorial position is thermodynamically more stable. masterorganicchemistry.com This preference is primarily due to the avoidance of steric strain that arises from 1,3-diaxial interactions in the axial conformer. In the case of (S)-3-Benzylmorpholine, the large benzyl group is expected to strongly favor the equatorial position to minimize van der Waals repulsion with the axial hydrogens on C5 and the lone pair or hydrogen on the nitrogen atom.

Protonation of the morpholine nitrogen to form the hydrochloride salt introduces a positive charge and an N-H bond. This can influence the conformational equilibrium. In the case of the parent morpholine molecule, studies have shown that while the equatorial conformer is predominant in the pure liquid, the presence of a solvent and protonation can alter the relative stability of the conformers. researchgate.net For this compound, the protonated nitrogen further emphasizes the preference for an equatorial benzyl group to avoid steric crowding.

Density Functional Theory (DFT) calculations are a common method to determine the relative energies of different conformers. cerist.dzresearchgate.net For the parent morpholine molecule, computational studies have quantified the energy difference between the axial and equatorial conformers of the N-H bond.

Table 1: Calculated Conformational Energies of Morpholine

| Conformer | Method | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|

| Chair (N-H equatorial) vs. Chair (N-H axial) | MP2, QCISD, DFT | ~0.6 | researchgate.net |

This table presents data for the unsubstituted morpholine ring to illustrate the energy differences between major conformations. The presence of the C3-benzyl group in (S)-3-Benzylmorpholine would further influence these values, strongly favoring an equatorial arrangement for the benzyl group.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in solution. mdpi.com Such simulations would model the molecule's movements over time, revealing the flexibility of the morpholine ring, the rotational freedom of the benzyl group, and the interactions with solvent molecules. An MD simulation would typically show the morpholine ring maintaining its chair conformation, with rapid interconversion between conformers being a high-energy process. The benzyl group would be observed to rotate around the C3-C(benzyl) bond, exploring different spatial arrangements. Key parameters in an MD simulation include the choice of force field (e.g., AMBER, CHARMM), the solvent model, simulation time, and temperature. While specific MD simulation studies on this compound are not prevalent in public literature, the methodology is well-established for studying similar small molecules. mdpi.com

Application of Machine Learning and Artificial Intelligence in Synthesis Planning and Optimization (Contextual)

The synthesis of a specific chiral molecule like this compound is a multi-step process that can be significantly streamlined and optimized using machine learning (ML) and artificial intelligence (AI). These computational tools are transforming chemical synthesis by enabling data-driven approaches to retrosynthesis, reaction prediction, and condition optimization. rsc.orgnih.gov

Retrosynthetic Analysis:

Forward Reaction Prediction and Yield Optimization:

Once a potential synthetic route is proposed, ML models can predict the likely outcome of each reaction step. cerist.dzacs.org These "forward synthesis" models can predict the major product, potential byproducts, and even the reaction yield under specific conditions. nih.gov For the synthesis of this compound, this could involve predicting the success of a key cyclization or alkylation step.